![molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8](/img/structure/B1375178.png)
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
Overview
Description
“1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” is a compound that contains a bicyclo[2.2.1]heptane structure, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The compound was originally synthesized by reduction of norcamphor . There are also other methods to synthesize compounds with a bicyclo[2.2.1]heptane structure. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of norbornane consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This forms a bridged bicyclic compound .Chemical Reactions Analysis
The chemical reactions of compounds with a bicyclo[2.2.1]heptane structure can vary. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis
Norbornane, the core structure of “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine”, is a crystalline compound with a melting point of 88 °C . It has a molar mass of 96.17 g/mol .Scientific Research Applications
1. Synthesis and Medicinal Chemistry Applications
Bridged Bicyclic Piperazines : Bridged bicyclic piperazines are significant in medicinal chemistry. A study by Walker and Bedore (2012) described the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, which are useful intermediates for the preparation of novel bridged bicyclic piperazines (Walker & Bedore, 2012).
Synthesis of Diazabicycloheptane : The rigid piperazine homologue 2,5-diazabicyclo[2.2.1]heptane (DBH) finds extensive application in medicinal chemistry and pharmaceutical research, as reported by Beinat et al. (2013). This study provided a concise synthetic sequence for DBH (Beinat et al., 2013).
2. Analytical Chemistry Applications
- Determination of Non-Peptide Antagonists : Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method is based on liquid-liquid extraction followed by automated pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).
3. Pharmaceutical Applications
- Ciprofloxacin Analogue Synthesis : Taylor et al. (2010) discussed the synthesis and biological activity of a Ciprofloxacin analogue using substituted 2,5-diazabicyclo[4.1.0]heptanes as general piperazine surrogates. This analogue demonstrated similar antibacterial activity to the parent drug (Taylor et al., 2010).
4. Chemical Synthesis Research
- Stereoselective Synthesis of Piperazines : Mordini et al. (2014) focused on the stereoselective synthesis of polysubstituted piperazines and oxopiperazines, which are crucial in medicinal chemistry due to their influence on biological activity (Mordini et al., 2014).
5. Organic Chemistry Applications
- [2+2]-Photocycloaddition in Drug Discovery : Skalenko et al. (2018) elaborated on the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes. The resulting compounds were transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, which are advanced building blocks for drug discovery (Skalenko et al., 2018).
6. Anticancer Research
- Anti-Bone Cancer Activity : Lv et al. (2019) investigated a heterocyclic compound with a piperazine structure for its in vitro anticancer activities against human bone cancer cell lines. The study used molecular docking to study the potential antiviral activity of this compound (Lv et al., 2019).
7. Pharmacological Applications
- Antipsychotic Potential : Smid et al. (2005) synthesized a series of novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which were potent in vitro dopamine D(2) receptor antagonists and highly active as serotonin reuptake inhibitors. These compounds showed promise in pharmacological in vivo activities (Smid et al., 2005).
Future Directions
The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.